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Compound of Interest

Compound Name: 2-Phenylquinoline-7-carbaldehyde

Cat. No.: B1452048 Get Quote

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and potential biological activities of 2-Phenylquinoline-7-carbaldehyde. The

information is intended for researchers, scientists, and professionals in the field of drug

development and chemical research. While specific experimental data for this exact molecule is

limited in publicly available literature, this guide consolidates available data and provides

context based on closely related compounds.

Physicochemical Properties
Quantitative data for 2-Phenylquinoline-7-carbaldehyde is summarized in the table below. It

is important to note that some of these values are calculated predictions and await

experimental verification.
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Property Value Source

Molecular Formula C₁₆H₁₁NO [1]

Molecular Weight 233.27 g/mol [1]

Exact Mass 233.084064 [1]

CAS Number 867162-43-4 [1]

Polar Surface Area (PSA) 29.96 Å² [1]

LogP (calculated) 3.71 [1]

Melting Point Not available

Boiling Point Not available

Solubility Not available

Synthesis and Characterization
A specific experimental protocol for the synthesis of 2-Phenylquinoline-7-carbaldehyde is not

readily available in the surveyed literature. However, based on established synthetic

methodologies for quinoline derivatives, a plausible synthetic route can be proposed. The

Combes synthesis, Doebner-von Miller reaction, or a palladium-catalyzed cross-coupling

reaction such as the Suzuki coupling are common methods for constructing the 2-

phenylquinoline scaffold[2][3]. For the introduction of the carbaldehyde group at the 7-position,

formylation reactions like the Vilsmeier-Haack or Duff reaction on a pre-formed 2-

phenylquinoline core could be employed[4].

A potential synthetic workflow is outlined in the diagram below.

Proposed Synthesis of 2-Phenylquinoline-7-carbaldehyde

Starting Materials
(e.g., Substituted Aniline and Cinnamaldehyde derivative)

Quinoline Ring Formation
(e.g., Doebner-von Miller Reaction)

Acid catalyst 2-Phenylquinoline Formylation Reaction
(e.g., Vilsmeier-Haack or Duff Reaction)

Formylating agent
(e.g., POCl₃, DMF) 2-Phenylquinoline-7-carbaldehyde
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A potential synthetic route to 2-Phenylquinoline-7-carbaldehyde.

Experimental Protocols
While a specific protocol for 2-Phenylquinoline-7-carbaldehyde is unavailable, a general

procedure for a related Suzuki coupling to form a 2-phenylquinoline derivative is described for

7-methoxy-2-phenylquinoline-3-carbaldehyde[5]. This can serve as a template for a potential

synthesis strategy.

General Suzuki Coupling Protocol (Adapted): A mixture of 7-chloro-2-phenylquinoline (1

equivalent) and phenylboronic acid (1.2 equivalents) in a suitable solvent (e.g., DME) is stirred

under an inert atmosphere (e.g., nitrogen). A palladium catalyst (e.g., Palladium acetate, 0.01

equivalents), a base (e.g., aqueous K₂CO₃), and a phosphine ligand (e.g., triphenylphosphine,

0.04 equivalents) are added. The mixture is then heated to reflux for several hours. After

completion, the reaction is cooled, diluted with an organic solvent (e.g., EtOAc), and filtered.

The organic layer is washed, dried, and concentrated under vacuum to yield the crude product,

which can be further purified by chromatography.

Spectroscopic Characterization
Specific spectral data for 2-Phenylquinoline-7-carbaldehyde are not available. However, the

expected spectral characteristics can be inferred from data on 2-phenylquinoline and other

related substituted quinolines[6][7].

¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-9.0

ppm). The aldehyde proton should appear as a singlet at a downfield chemical shift (around

10.0 ppm). The protons on the quinoline and phenyl rings will exhibit complex splitting

patterns.

¹³C NMR: The spectrum will show a number of signals in the aromatic region (approximately

120-160 ppm). The carbonyl carbon of the aldehyde group is expected to have a chemical

shift in the range of 190-200 ppm.

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for

C=O stretching of the aldehyde (around 1700 cm⁻¹), C=N stretching of the quinoline ring,

and C-H stretching and bending vibrations for the aromatic rings.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (m/z = 233.27).

Potential Biological Activities and Signaling
Pathways
While the biological activity of 2-Phenylquinoline-7-carbaldehyde has not been specifically

reported, the 2-phenylquinoline scaffold is a well-known pharmacophore with a broad range of

biological activities, including anticancer, antimicrobial, and antiviral properties[8][9][10][11][12].

Derivatives of 2-phenylquinoline have been investigated as inhibitors of histone deacetylases

(HDACs), showing potential as anticancer agents[13]. The proposed mechanism of action for

some anticancer quinoline derivatives involves the induction of apoptosis. A simplified diagram

of a potential apoptotic pathway that could be influenced by such compounds is presented

below. It is crucial to note that this is a generalized pathway and has not been experimentally

verified for 2-Phenylquinoline-7-carbaldehyde.

2-Phenylquinoline Derivative

Cellular Target
(e.g., HDAC)

Caspase Activation

Downstream Signaling

Apoptosis

Click to download full resolution via product page

A generalized apoptotic pathway potentially modulated by 2-phenylquinoline derivatives.
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Furthermore, some quinoline-carbaldehyde derivatives have shown promise as inhibitors of

parasitic enzymes, indicating a potential for development as anti-parasitic agents.

Conclusion
2-Phenylquinoline-7-carbaldehyde is a molecule of interest due to the established biological

significance of the 2-phenylquinoline scaffold. While specific experimental data on its

physicochemical properties and biological activity are currently scarce, this guide provides a

foundational understanding based on available information and data from closely related

compounds. Further experimental investigation is warranted to fully elucidate the properties

and potential applications of this compound in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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